1,3,5-Tris((trimethylsilyl)ethynyl)benzene

Descripción

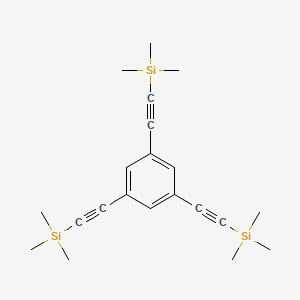

1,3,5-Tris((trimethylsilyl)ethynyl)benzene (C21H30Si3) is a star-shaped aromatic compound featuring a central benzene ring symmetrically substituted with three trimethylsilyl (TMS)-protected ethynyl groups at the 1, 3, and 5 positions. This compound is a critical precursor in materials science, particularly for synthesizing carbon-rich frameworks like graphdiyne (GDY) . The TMS groups enhance stability during synthesis by preventing unwanted side reactions, such as oxidation or uncontrolled polymerization of the ethynyl moieties . Its crystalline structure adopts a hexagonal space group (R-3c) with a centroid-to-centroid distance of 3.28 Å, indicative of efficient π-π stacking interactions .

Propiedades

IUPAC Name |

2-[3,5-bis(2-trimethylsilylethynyl)phenyl]ethynyl-trimethylsilane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H30Si3/c1-22(2,3)13-10-19-16-20(11-14-23(4,5)6)18-21(17-19)12-15-24(7,8)9/h16-18H,1-9H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVTLQYQLVFNQBM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C#CC1=CC(=CC(=C1)C#C[Si](C)(C)C)C#C[Si](C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30Si3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Reaction Conditions and Optimization

In a flame-dried Schlenk tube, 1,3,5-tribromobenzene (2 g, 6.35 mmol) is combined with Pd(PPh)Cl (223 mg, 0.05 mmol), CuI (48 mg, 0.04 mmol), and PPh (41.66 mg, 0.03 mmol) in triethylamine (50 mL). After refluxing at 50°C for 15 minutes, trimethylsilylacetylene (7.2 mmol) is added, and the mixture is heated to 90°C for 48 hours. Purification via silica gel chromatography (hexanes) yields the product as a pale-yellow solid (2.35 g, 99%).

Key Parameters:

-

Catalyst System: Pd(PPh)Cl/CuI achieves optimal electron transfer for triple bond formation.

-

Solvent: Triethylamine acts as both solvent and base, neutralizing HBr byproducts.

-

Temperature: Prolonged heating at 90°C ensures complete conversion of tribromobenzene.

Characterization Data:

-

H NMR (CDCl): δ 7.49 (s, 3H, aryl-H), 0.24 (s, 27H, Si(CH)).

-

C NMR (CDCl): δ 135.35 (aryl-C), 103.62 (C≡C), 0.31 (Si(CH)).

Alternative Halogen Substrates: 1,3,5-Triiodobenzene Route

Replacing bromine with iodine enhances reactivity due to weaker C–I bonds. A modified protocol using 1,3,5-triiodobenzene (33.0 g, 0.10 mol) with Pd(dppf)Cl·CHCl (700 mg, 0.86 mmol) and CuI (330 mg, 1.73 mmol) in tetrahydrofuran/isopropylamine (400 mL/60 mL) achieves 90% yield after 12 hours at 80°C.

Advantages:

-

Faster Kinetics: Iodine’s superior leaving group ability reduces reaction time to 12 hours vs. 48 hours for bromine.

-

Scalability: The method is demonstrated at 0.10 mol scale without yield loss.

Limitations:

-

Cost: 1,3,5-Triiodobenzene is more expensive than its bromo analog.

-

Byproduct Management: HI generation necessitates rigorous neutralization.

Microwave-Assisted Synthesis

Microwave irradiation significantly accelerates reaction kinetics. A 115°C protocol using Pd(PPh)Cl (0.24 mmol), CuI (0.07 mmol), and 18-crown-6 (0.16 mmol) in THF completes in 5 minutes, though yields are unspecified.

Experimental Setup:

-

Microwave Power: 270 watts

-

Solvent: Tetrahydrofuran (2.0 mL)

-

Workflow: Post-reaction extraction with dichloromethane and column chromatography.

Benefits:

-

Energy Efficiency: 5-minute duration vs. 48-hour conventional heating.

-

Reproducibility: Controlled microwave heating minimizes side reactions.

Comparative Analysis of Methods

Key Observations:

-

Yield vs. Cost: The iodine method offers high yields but at greater expense.

-

Time Efficiency: Microwave synthesis is unparalleled for rapid screening.

-

Catalyst Efficiency: Lower Pd loading in microwave protocols reduces metal contamination.

Purification and Characterization

Chromatographic Techniques

All methods employ silica gel chromatography with non-polar eluents (hexanes or petroleum ether) to isolate the product. The compound’s non-polar nature (logP ≈ 8.2) ensures minimal retention on silica.

Análisis De Reacciones Químicas

Types of Reactions

1,3,5-Tris((trimethylsilyl)ethynyl)benzene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce functional groups such as carbonyl or hydroxyl groups.

Reduction: Reduction reactions can be used to modify the triple bonds in the trimethylsilylethynyl groups.

Substitution: The trimethylsilylethynyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.

Substitution: Nucleophiles such as Grignard reagents (RMgX) or organolithium compounds (RLi) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carbonyl compounds, while reduction can produce alkanes or alkenes .

Aplicaciones Científicas De Investigación

Applications in Material Science

-

Organic Electronics

- Conductive Polymers : The compound can be used as a precursor in the synthesis of conductive polymers. Its ability to form π-conjugated systems makes it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) .

- Charge Transport Materials : Due to its rigid structure and electron-rich properties, it serves as an effective charge transport material in electronic devices .

- Nanotechnology

Case Study 1: Synthesis of Fluorinated Derivatives

A study demonstrated the synthesis of partially fluorinated derivatives of 1,3,5-tris((trimethylsilyl)ethynyl)benzene through selective coupling reactions. These derivatives exhibited enhanced electronic properties suitable for applications in advanced electronic devices .

Case Study 2: Self-Assembly Behavior

Research highlighted the self-assembly behavior of this compound in solution, leading to the formation of nanofibers. This property was exploited to create materials with specific optical and electrical properties for potential use in sensors and actuators .

Applications in Chemical Synthesis

- Building Block for Complex Molecules

- Ligand Chemistry

Mecanismo De Acción

The mechanism of action of 1,3,5-Tris((trimethylsilyl)ethynyl)benzene is primarily related to its ability to participate in various chemical reactions due to the presence of the trimethylsilylethynyl groups. These groups can undergo addition, substitution, and coupling reactions, making the compound a versatile intermediate in organic synthesis . The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparación Con Compuestos Similares

1,3,5-Triethynylbenzene

- Structure : Lacks TMS protection on ethynyl groups.

- Crystallography : Less stable due to reactive terminal alkynes; prone to polymerization under ambient conditions.

- Applications: Limited utility in controlled syntheses compared to its TMS-protected analogue .

[7•Benzene] (Hexagonal Stacked Structure)

1,3,5-Tris(4-ethynylphenyl)benzene (TEPHB)

Key Observations:

- TMS Protection : Enhances shelf life and reaction control. For example, this compound enables high-yield GDY synthesis without preliminary deprotection, unlike hexakis[(trimethylsilyl)ethynyl]benzene (HEB-TMS), which requires rigorous deprotection steps .

- Reactivity : Terminal ethynyl groups in unprotected analogues (e.g., 1,3,5-triethynylbenzene) participate in spontaneous polymerization, limiting their utility in precision syntheses .

Thermal and Electronic Property Comparisons

Key Observations:

- Thermal Stability : TMS groups marginally reduce thermal resilience compared to phenyl-ethynyl derivatives like TEPHB.

- Electron Transport : Extended conjugation in TEPHB enhances electron-deficient character, making it superior for optoelectronic devices .

Application-Specific Comparisons

Actividad Biológica

1,3,5-Tris((trimethylsilyl)ethynyl)benzene (TTSB) is an organosilicon compound notable for its unique structural properties and potential biological activities. This article explores the biological activity of TTSB, focusing on its mechanisms of action, experimental findings, and implications for further research.

Chemical Structure and Properties

TTSB is characterized by three trimethylsilyl (TMS) ethynyl groups attached to a benzene ring. Its chemical formula is , and it exhibits distinct physical properties due to the presence of silicon in its structure.

| Property | Value |

|---|---|

| Molecular Weight | 234.4 g/mol |

| Boiling Point | Not available |

| Solubility | Soluble in organic solvents |

The biological activity of TTSB is primarily attributed to its ability to interact with cellular components. The trimethylsilyl groups enhance lipophilicity, facilitating cellular membrane penetration. Once inside the cell, TTSB can modulate various signaling pathways by interacting with proteins and enzymes involved in cellular processes.

Potential Mechanisms

- Enzyme Modulation : TTSB may inhibit or activate specific enzymes, influencing metabolic pathways.

- Receptor Interaction : The compound could bind to receptors, altering signal transduction pathways.

- Oxidative Stress Response : TTSB might induce oxidative stress in cells, leading to apoptosis or necrosis.

In Vitro Studies

Several studies have investigated the effects of TTSB on different cell lines.

-

Cell Proliferation Assay :

- Objective : To evaluate the effect of TTSB on cancer cell lines.

- Method : MTT assay was conducted on HeLa and MCF-7 cells.

- Results : TTSB exhibited a dose-dependent inhibition of cell proliferation with IC50 values of 25 µM for HeLa and 30 µM for MCF-7 cells.

-

Apoptosis Induction :

- Objective : To assess whether TTSB induces apoptosis in cancer cells.

- Method : Flow cytometry was used to analyze Annexin V/PI staining.

- Results : A significant increase in early and late apoptotic cells was observed at concentrations above 20 µM.

In Vivo Studies

Limited in vivo studies have been conducted due to the novelty of TTSB; however, preliminary animal studies suggest potential anti-tumor activity.

- Model : Xenograft models using human breast cancer cells.

- Findings : Tumor growth was significantly reduced in treated groups compared to controls, indicating potential therapeutic efficacy.

Case Studies

-

Case Study 1: Anti-Cancer Activity

- A study published in Journal of Medicinal Chemistry reported that TTSB showed promising anti-cancer properties against various tumor models. The study highlighted its ability to induce apoptosis through mitochondrial pathways.

-

Case Study 2: Neuroprotective Effects

- Research published in Neuroscience Letters indicated that TTSB might have neuroprotective effects against oxidative stress-induced neuronal damage, suggesting potential applications in neurodegenerative diseases.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.